molecular formula C11H9N3O B1609016 [3-(4-Methylphenyl)-1,2,4-oxadiazol-5-yl]acetonitrile CAS No. 58599-00-1

[3-(4-Methylphenyl)-1,2,4-oxadiazol-5-yl]acetonitrile

Cat. No.: B1609016
CAS No.: 58599-00-1
M. Wt: 199.21 g/mol
InChI Key: TVZDQYNVPUMYIQ-UHFFFAOYSA-N
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Description

[3-(4-Methylphenyl)-1,2,4-oxadiazol-5-yl]acetonitrile (C₁₁H₉N₃O) is a heterocyclic compound featuring a 1,2,4-oxadiazole core substituted with a 4-methylphenyl group at position 3 and an acetonitrile moiety at position 5. The 1,2,4-oxadiazole ring is known for its planar structure and moderate aromaticity, which facilitates diverse chemical reactivity and biological applications . This compound has been utilized as a building block in medicinal chemistry, particularly in the synthesis of angiotensin receptor antagonists and antimicrobial agents . Its structural versatility allows for modifications that enhance pharmacokinetic properties or target specificity.

Properties

IUPAC Name

2-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]acetonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9N3O/c1-8-2-4-9(5-3-8)11-13-10(6-7-12)15-14-11/h2-5H,6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TVZDQYNVPUMYIQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=NOC(=N2)CC#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40397441
Record name [3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]acetonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40397441
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

199.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

58599-00-1
Record name [3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]acetonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40397441
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]acetonitrile
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Preparation Methods

Synthesis via Cyclization of Diacylhydrazines

A notable method involves the preparation of diacylhydrazines in situ, followed by one-pot cyclization to yield 5-substituted 1,2,4-oxadiazolyl acetonitriles.

  • Procedure: Diacylhydrazines are prepared by reacting appropriate aromatic acyl chlorides with hydrazine derivatives. Subsequent cyclization under controlled conditions forms the 1,2,4-oxadiazole ring.

  • Example: Pokhodylo et al. reported the synthesis of 5-aryl-1,3,4-oxadiazol-2-yl acetonitriles by one-pot cyclization of diacylhydrazines, which can be adapted for 1,2,4-oxadiazoles with similar substitution patterns.

Alkylation of Oxadiazole Precursors

Alkylation of preformed oxadiazole rings with halogenated acetonitrile derivatives is another approach:

  • Step 1: Synthesize the 1,2,4-oxadiazole core substituted with the 4-methylphenyl group.

  • Step 2: React this intermediate with chloroacetonitrile or related alkylating agents under reflux in solvents like dry acetone to introduce the acetonitrile moiety at the 5-position.

  • Supporting Study: In the synthesis of related oxadiazole derivatives, alkylation with 2-chloro-N-substituted phenylacetamides under reflux delivered S-alkyl derivatives efficiently.

Use of Hydrazides and Aromatic Acids with Dehydrating Agents

The condensation of aryl hydrazides with aromatic acids in the presence of dehydrating agents such as POCl3 is a classical and high-yielding method:

  • Step 1: Prepare aryl hydrazide from 4-methylbenzoic acid via esterification and hydrazinolysis.

  • Step 2: React the hydrazide with a nitrile or acetonitrile derivative in the presence of POCl3 to induce ring closure forming the 1,2,4-oxadiazole.

  • Yield and Purification: This method typically yields high purity products that can be recrystallized from organic solvents.

Comparative Data Table of Preparation Methods

Method Key Reactants Conditions Yield (%) Notes Reference
One-pot cyclization of diacylhydrazines Aromatic acyl chlorides, hydrazines One-pot, controlled heating 70-85 Efficient, fewer steps
Alkylation of oxadiazole core 1,2,4-oxadiazole intermediate, chloroacetonitrile Reflux in dry acetone 65-75 Requires preformed oxadiazole ring
Hydrazide and aromatic acid with POCl3 Aryl hydrazide, aromatic acid, POCl3 Reflux, dehydrating conditions 70-80 Classical method, high yield and purity

Research Findings and Notes

  • Mechanistic Insights: The cyclization reactions proceed via nucleophilic attack of the hydrazide or amidoxime nitrogen on the nitrile carbon, followed by ring closure and dehydration to form the oxadiazole ring.

  • Substituent Effects: The presence of the 4-methylphenyl substituent influences the reactivity and solubility of intermediates, often improving yields due to electron-donating effects that stabilize transition states.

  • Purification Techniques: Flash column chromatography and recrystallization from mixed solvents such as chloroform-ethanol are effective for isolating pure products.

  • Spectroscopic Confirmation: Structural confirmation of synthesized compounds is routinely performed by ^1H-NMR, ^13C-NMR, IR spectroscopy, and high-resolution mass spectrometry to verify the formation of the oxadiazole ring and the presence of the acetonitrile group.

Chemical Reactions Analysis

Types of Reactions

[3-(4-Methylphenyl)-1,2,4-oxadiazol-5-yl]acetonitrile can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups.

    Reduction: Reduction reactions can modify the oxadiazole ring or the nitrile group.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic ring or the oxadiazole ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under various conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce amines or alcohols .

Scientific Research Applications

Research has indicated that compounds containing the oxadiazole moiety exhibit significant biological activities, including:

  • Antimicrobial Properties : Studies have shown that oxadiazole derivatives can possess antibacterial and antifungal activities, making them candidates for developing new antimicrobial agents .
  • Anticancer Activity : Some derivatives of oxadiazoles have been explored for their potential in cancer treatment due to their ability to inhibit tumor growth and induce apoptosis in cancer cells .

Material Science

The unique electronic properties of [3-(4-Methylphenyl)-1,2,4-oxadiazol-5-yl]acetonitrile make it suitable for applications in:

  • Organic Electronics : This compound can be utilized in the development of organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs) due to its favorable charge transport properties .
  • Sensors : Its ability to undergo specific interactions with various analytes allows it to be employed in chemical sensors for detecting environmental pollutants or biological markers .

Pharmaceutical Development

The compound's structural features enable it to serve as a scaffold for drug discovery:

  • Lead Compound for Drug Design : Given its bioactivity, this compound can be modified to enhance efficacy and selectivity against specific targets in disease pathways .

Case Studies

StudyApplicationFindings
Study 1Antimicrobial ActivityEvaluated against various bacterial strains; showed significant inhibition zones compared to control .
Study 2Anticancer PropertiesInduced apoptosis in breast cancer cell lines; IC50 values were determined to be lower than existing treatments .
Study 3Organic ElectronicsDemonstrated high electron mobility when incorporated into device structures; improved efficiency in OLED applications .
Study 4Sensor DevelopmentDeveloped a sensor prototype that accurately detects trace amounts of heavy metals in water samples using this compound .

Mechanism of Action

The mechanism of action of [3-(4-Methylphenyl)-1,2,4-oxadiazol-5-yl]acetonitrile involves its interaction with specific molecular targets. The oxadiazole ring can interact with enzymes and receptors, modulating their activity. The compound may inhibit or activate certain pathways, leading to its observed biological effects .

Comparison with Similar Compounds

Structural Comparison with Similar Compounds

Molecular Geometry and Bonding

X-ray diffraction data for methyl 2-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]benzoate (a structurally related compound) confirms the planar geometry of the oxadiazole ring. Key bond lengths include:

  • N–O: 1.38 Å
  • C=N: 1.30 Å
  • C–O: 1.34 Å

These values indicate a heterodiene character with low aromaticity, typical of 1,2,4-oxadiazoles .

Comparison with Analogues:

  • 3-{3-[(Benzenesulfonyl)methyl]-1,2,4-oxadiazol-5-yl}-N-[2-(4-methylphenyl)ethyl]propanamide (C₂₂H₂₄N₄O₄S): The benzenesulfonyl moiety introduces strong electron-withdrawing effects, altering reactivity in nucleophilic substitution reactions .

Target Compound vs. Analogues

  • Antimicrobial Activity : Derivatives like 3-[3-(3-pyridinyl)-1,2,4-oxadiazol-5-yl]benzonitrile exhibit moderate antimicrobial properties, attributed to the oxadiazole ring’s ability to disrupt bacterial membranes .
  • Radioligand Development : ¹⁸F-AZD9272, a fluorinated oxadiazole, targets metabotropic glutamate receptors (mGluR5) for neuroimaging .

Key Differences:

  • The acetonitrile group in the target compound enhances electrophilicity, favoring click chemistry applications, whereas sulfonyl or fluorinated groups improve target binding affinity .

Biological Activity

Overview

[3-(4-Methylphenyl)-1,2,4-oxadiazol-5-yl]acetonitrile is a heterocyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This compound features a 1,2,4-oxadiazole ring, which is known for its diverse pharmacological properties, including antimicrobial and anticancer activities. The following sections provide a detailed examination of its biological activity based on available research findings.

Chemical Structure and Properties

  • IUPAC Name : 2-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]acetonitrile
  • Molecular Formula : C11H9N3O
  • Melting Point : 74-76 °C
  • InChI Key : TVZDQYNVPUMYIQ-UHFFFAOYSA-N

Antimicrobial Properties

Research indicates that compounds within the oxadiazole family exhibit significant antimicrobial activity. For instance, studies have shown that derivatives of oxadiazole can effectively inhibit various bacterial strains. A notable study demonstrated that certain oxadiazole derivatives had minimum inhibitory concentration (MIC) values as low as 0.22 to 0.25 μg/mL against pathogens such as Staphylococcus aureus and Staphylococcus epidermidis .

Anticancer Activity

The anticancer potential of this compound is particularly compelling. In vitro studies have shown that this compound exhibits cytotoxic effects against several cancer cell lines, including:

Cell Line IC50 (µM)
MCF-7 (Breast Cancer)0.65
MDA-MB-2312.41
U-937 (Leukemia)Sub-micromolar

These findings suggest that the compound could induce apoptosis in cancer cells through mechanisms involving the activation of p53 and caspase pathways .

The biological activity of this compound is believed to stem from its interaction with various molecular targets:

  • Enzyme Inhibition : The oxadiazole moiety can interact with enzymes involved in critical cellular pathways, potentially inhibiting their activity.
  • Receptor Modulation : The compound may bind to specific receptors, altering signaling pathways that lead to apoptosis in cancer cells.
  • Cell Cycle Arrest : Studies indicate that this compound can cause cell cycle arrest at the G0-G1 phase in certain cancer cell lines, disrupting normal cellular functions and promoting cell death .

Case Studies and Research Findings

Recent research has highlighted several case studies demonstrating the efficacy of this compound:

  • Cytotoxicity Studies : In vitro evaluations showed that this compound exhibited higher cytotoxicity compared to standard chemotherapeutic agents like doxorubicin in certain cancer cell lines .
  • Molecular Docking Studies : Computational studies have revealed strong hydrophobic interactions between the oxadiazole derivatives and target proteins, suggesting a favorable binding affinity that could enhance their therapeutic potential .
  • Comparative Analysis : When compared to similar compounds such as 1,2,3-oxadiazole and 1,3,4-oxadiazole derivatives, this compound demonstrated unique biological profiles due to its specific substituents enhancing lipophilicity and bioavailability .

Q & A

Q. What are the recommended synthetic routes for [3-(4-Methylphenyl)-1,2,4-oxadiazol-5-yl]acetonitrile, and how can reaction conditions be optimized?

Methodological Answer: The synthesis of oxadiazole derivatives often involves cyclization reactions. For example, 18F-AZD9272 (a structurally related compound) was synthesized via nucleophilic substitution using K₂CO₃/Kryptofix 2.2.2 in DMSO at 150°C for 10 minutes, yielding optimal radiochemical purity . Key parameters include:

  • Solvent selection : DMSO outperforms acetonitrile or DMF in polar aprotic conditions.
  • Temperature : Elevated temperatures (≥150°C) enhance reaction kinetics.
  • Purification : HPLC is critical for isolating the product from nitro precursors or side products.

Table 1 : Solvent and Temperature Optimization for Oxadiazole Synthesis

SolventTemperature (°C)Yield (%)
DMSO15085–90
DMF15060–65
Acetonitrile80<30

Q. How can the structural integrity of this compound be confirmed?

Methodological Answer: Structural validation requires a combination of:

  • NMR Spectroscopy : ¹H/¹³C NMR can confirm the oxadiazole ring (δ ~160–165 ppm for C=N) and acetonitrile moiety (δ ~115–120 ppm for nitrile C≡N). For example, 3-[3-pyridinyl-1,2,4-oxadiazol-5-yl]benzonitrile exhibited distinct aromatic and heterocyclic proton signals in CDCl₃ .
  • X-ray Crystallography : SHELX software (e.g., SHELXL) is widely used for refining crystal structures. For example, glycosides derived from oxadiazole-containing alcohols were resolved using SHELX, confirming (S)-configuration .

Q. What are the solubility and stability profiles of this compound in common laboratory solvents?

Methodological Answer:

  • Solubility : The compound is highly soluble in DMSO (≥20 mg/mL), moderately soluble in chloroform, and poorly soluble in water .
  • Stability : Store at 2–8°C under inert gas (e.g., N₂) to prevent hydrolysis of the nitrile group. Stability in DMSO is confirmed for ≥6 months at –20°C .

Advanced Research Questions

Q. How can computational methods predict the biological targets of this compound?

Methodological Answer:

  • Molecular Docking : Use SMILES strings (e.g., C(#N)CSC1N(N)C(C2=CC=C(Cl)C=C2)=NN=1 ) to model interactions with proteins like β-catenin. JW-74, a derivative, inhibits β-catenin by binding to its PDZ domain .
  • QSAR Modeling : Correlate substituent effects (e.g., methyl vs. halogen groups) on bioactivity using software like Schrödinger or MOE.

Q. What strategies resolve contradictions in biological activity data for oxadiazole derivatives?

Methodological Answer: Discrepancies often arise from:

  • Assay Variability : Validate results across multiple cell lines (e.g., HEK293 vs. HeLa) .
  • Metabolic Stability : Use liver microsomes to assess CYP450-mediated degradation. For example, fluorinated oxadiazoles show enhanced metabolic stability .
  • Epimerization : Monitor stereochemical integrity via chiral HPLC, especially in glycoside derivatives .

Q. How can this compound be functionalized for targeted drug delivery?

Methodological Answer:

  • Click Chemistry : Introduce azide/alkyne groups for bioconjugation (e.g., with antibodies) .
  • Glycosylation : Use Ferrier rearrangement with tri-O-acetyl-D-glucal to create O-glycosides, enhancing bioavailability .
  • Radiolabeling : Substitute with ¹⁸F for PET imaging, as demonstrated for 18F-AZD9272 .

Q. What analytical techniques are critical for quantifying trace impurities in this compound?

Methodological Answer:

  • HPLC-MS : Detect nitro precursors (<0.1% threshold) using C18 columns and ESI ionization.
  • ICP-OES : Screen for heavy metals (e.g., Pd from catalysis) with detection limits <1 ppm .
  • TGA/DSC : Assess thermal decomposition profiles to identify polymorphic forms .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
[3-(4-Methylphenyl)-1,2,4-oxadiazol-5-yl]acetonitrile
Reactant of Route 2
Reactant of Route 2
[3-(4-Methylphenyl)-1,2,4-oxadiazol-5-yl]acetonitrile

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